

application of benzophenone derivatives in UV curing inks

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Compound of Interest

Compound Name:	<i>4'-Methyl-2-thiomorpholinomethyl benzophenone</i>
CAS No.:	<i>898781-44-7</i>
Cat. No.:	<i>B1360467</i>

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Abstract

This guide details the selection, formulation, and validation of benzophenone (BP) derivatives in ultraviolet (UV) curing inks. While standard benzophenone remains a staple in non-sensitive applications, modern regulatory pressures (e.g., Swiss Ordinance, Nestlé Guidance) necessitate the use of functionalized derivatives—specifically 4-phenylbenzophenone and polymeric variants—to mitigate migration risks. This document provides a self-validating protocol for formulating low-migration (LM) inks, elucidating the Type II photoinitiation mechanism and offering strategies to overcome oxygen inhibition.[1]

Introduction: The Type II Mechanism

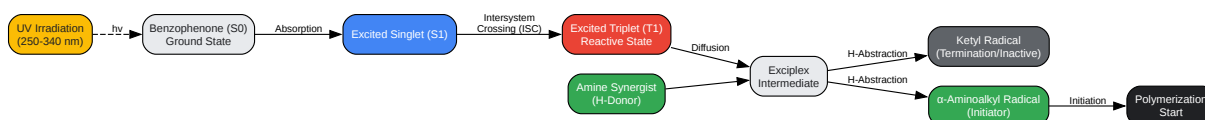
Benzophenone and its derivatives function as Norrish Type II photoinitiators.[2] Unlike Type I initiators (which undergo homolytic cleavage upon irradiation), Type II systems require a co-initiator—typically a tertiary amine—to generate radicals.[3]

Mechanistic Pathway

The efficiency of a UV ink depends on the quantum yield of the hydrogen abstraction step.

- Excitation: BP absorbs UV energy, transitioning from the ground state () to an excited singlet state ().
- Intersystem Crossing (ISC): The molecule undergoes rapid ISC to a long-lived triplet state ().^[1]
- Hydrogen Abstraction: The triplet BP interacts with a tertiary amine synergist, abstracting a hydrogen atom.
- Radical Formation: This produces a ketyl radical (inactive for initiation due to steric hindrance/delocalization) and an α -aminoalkyl radical (highly reactive), which initiates polymerization.^[1]

Critical Insight: The choice of amine is as critical as the choice of benzophenone. For low-odor/low-migration applications, acrylated amines or polymeric aminobenzoates must be used to ensure the synergist becomes bound into the polymer matrix ^[1].^[1]



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Figure 1: Photochemical pathway of Benzophenone (Type II) initiation.^[1] Note that the aminoalkyl radical drives the curing process, while the ketyl radical largely terminates reactions.

Material Selection: Derivative Profiling

Selection must balance reactivity with regulatory compliance.

Derivative Class	Example Compound	CAS No.	Key Application	Migration Risk
Standard	Benzophenone	119-61-9	Wood coatings, non-food packaging	High (Small molecule, volatile)
High-Reactivity	4-Phenylbenzophenone (PBZ)	2128-93-0	High-speed offset inks, dark colors	Medium (Lower volatility than BP)
Polymeric (LM)	Polymeric Benzophenone*	Proprietary	Food packaging (Nestlé/Swiss compliant)	Negligible (>1000 Da, entangled)
Water-Soluble	4-Benzoyl-benzyl trimethyl ammonium chloride	40835-19-0	Water-based UV inks	Low (Ionic character limits migration)

*Common Trade Names: Omnipol BP, Genopol BP, Speedcure 7005.[1]

Scientific Rationale:

- 4-Phenylbenzophenone:** The phenyl substituent extends the conjugation system, shifting the absorption bathochromically (red-shift) and increasing the molar extinction coefficient ().[1] This allows for better through-cure in pigmented inks where pigments compete for UV absorption [2].[1]
- Polymeric Derivatives:** By tethering the chromophore to a polymer backbone, the diffusion coefficient () drops significantly. According to the Stokes-Einstein equation, (hydrodynamic radius).[1] Large molecules cannot physically migrate through the cross-linked network to contaminate food [3].

Experimental Protocol: Low-Migration Ink Formulation

Objective: Formulate a UV-curable cyan flexographic ink using a polymeric benzophenone system.[1]

Reagents & Equipment

- Oligomer: Polyester Acrylate (PEA) - provides pigment wetting.[1]
- Monomer: TMPTA (Trimethylolpropane triacrylate) - reactive diluent.[1]
- Photoinitiator: Polymeric Benzophenone (e.g., Omnipol BP).[1]
- Synergist: Polymeric Aminobenzoate (e.g., Omnipol ASA).[1]
- Pigment: Phthalocyanine Blue (PB15:3).
- Equipment: Dispermat (High-speed dissolver), Three-roll mill, IGT Printability Tester.

Step-by-Step Formulation

Step 1: Preparation of the Millbase (Grinding Phase)

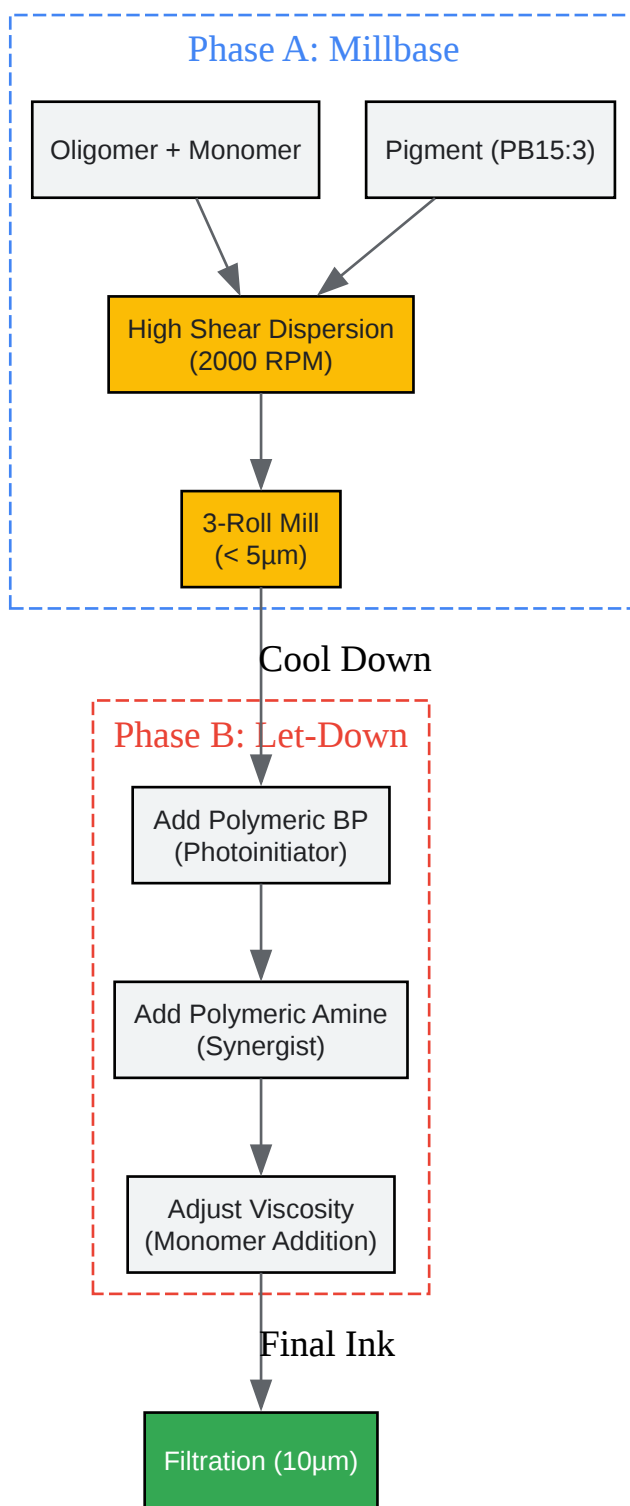
- Rationale: Pigments must be dispersed to $<5\ \mu\text{m}$ to ensure color strength and gloss. Photoinitiators are not added here to prevent thermal degradation during high-shear grinding.
- Weigh 40% Oligomer (PEA) and 15% Monomer (TMPTA) into a steel vessel.
- Add 30% Pigment (PB15:3) slowly while mixing at 500 RPM.
- Increase speed to 2000 RPM (Cowles blade) for 20 minutes.
- Pass through a three-roll mill until fineness of grind (Hegman gauge) is $<5\ \mu\text{m}$.

Step 2: Let-Down (Photoinitiator Addition)[1]

- Rationale: The PI/Amine ratio is critical. A 1:1 to 1:1.5 (w/w) ratio of BP:Amine is standard to combat oxygen inhibition [4].
- To the millbase, add 6% Polymeric Benzophenone.
- Add 8% Polymeric Aminobenzoate.
- Add remaining Monomer to adjust viscosity to 0.5–0.8 Pa·s (flexo spec).
- Mix gently (low shear) to avoid air entrapment.

Step 3: Filtration

- Filter through a 10 µm mesh to remove agglomerates.



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Figure 2: Workflow for manufacturing UV-curable ink with temperature control at the milling stage.[1]

Curing & Validation Protocols

Curing Conditions

- Light Source: Medium-pressure Mercury (Hg) lamp or UV-LED (395nm).
 - Note: Benzophenone absorbs weakly at 395nm. If using LED, a sensitizer (e.g., ITX or DETX) is often required, though ITX is restricted in some food packaging.[1] For strict BP formulations, Hg lamps are preferred due to strong output in the 250–320nm range.
- Belt Speed: 50 m/min.
- Power: 120 W/cm.[1]

Validation Assays

Every formulation must pass these three checkpoints to be considered "cured."

Test	Protocol	Acceptance Criteria	Scientific Significance
MEK Rub Test	Rub cured film with Methyl Ethyl Ketone soaked cloth (1kg pressure).[1]	>50 double rubs without substrate exposure.	Indicates cross-link density (conversion). [1] Low resistance = under-cure.[1]
Cross-Hatch Adhesion	ISO 2409.[1] Cut lattice pattern, apply tape, pull off.[1]	Class 0 or 1 (0-5% removal).[1]	Verifies shrinkage control and substrate wetting.
Migration Analysis	Extraction with 95% Ethanol or Tenax® (24h @ 40°C) -> HPLC-MS.	< 10 ppb (or specific SML per Swiss Ordinance).[1]	Safety Critical. Confirms PI is bound in the matrix.

Troubleshooting & Optimization

Issue: Surface Tackiness (Oxygen Inhibition)[1]

- Cause: Oxygen reacts with the carbon-centered radical to form a stable peroxy radical (), halting polymerization.[1]
- Solution: Increase the Amine Synergist concentration. The -aminoalkyl radical reacts rapidly with oxygen, scavenging it and re-initiating the chain (Chain Transfer mechanism) [5].

Issue: Yellowing

- Cause: Oxidation of the amine synergist or residual unreacted BP.
- Solution: Reduce amine concentration or switch to an aliphatic amine (though aromatic amines are generally more reactive with BP).

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